molecular formula C18H16O6 B14519188 5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid CAS No. 62435-12-5

5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid

Cat. No.: B14519188
CAS No.: 62435-12-5
M. Wt: 328.3 g/mol
InChI Key: OOTWYQFBDPOFTN-UHFFFAOYSA-N
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Description

5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid is an organic compound that features a benzoic acid core with methoxy and hydroxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 2,4-dimethoxybenzoic acid under basic or acidic conditions. The reaction can be catalyzed by acids or bases, with the choice of catalyst affecting the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acryloyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acryloyl moiety can undergo Michael addition reactions, which are important in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and hydroxyphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

62435-12-5

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

5-[3-(4-hydroxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid

InChI

InChI=1S/C18H16O6/c1-23-16-10-17(24-2)14(18(21)22)9-13(16)15(20)8-5-11-3-6-12(19)7-4-11/h3-10,19H,1-2H3,(H,21,22)

InChI Key

OOTWYQFBDPOFTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C=CC2=CC=C(C=C2)O)C(=O)O)OC

Origin of Product

United States

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